molecular formula C21H41NO2 B15161195 Piperidin-4-YL hexadecanoate CAS No. 666174-16-9

Piperidin-4-YL hexadecanoate

Cat. No.: B15161195
CAS No.: 666174-16-9
M. Wt: 339.6 g/mol
InChI Key: OPCSIEOXADFSJM-UHFFFAOYSA-N
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Description

Piperidin-4-YL hexadecanoate is an ester derivative of piperidine, a six-membered heterocyclic amine. The compound consists of a piperidin-4-yl moiety linked to a hexadecanoic acid (palmitic acid) chain via an ester bond. This structural configuration confers both lipophilic (due to the long alkyl chain) and hydrophilic (due to the polar piperidine nitrogen) properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

666174-16-9

Molecular Formula

C21H41NO2

Molecular Weight

339.6 g/mol

IUPAC Name

piperidin-4-yl hexadecanoate

InChI

InChI=1S/C21H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(23)24-20-16-18-22-19-17-20/h20,22H,2-19H2,1H3

InChI Key

OPCSIEOXADFSJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCNCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-4-YL hexadecanoate typically involves the esterification of piperidine with hexadecanoic acid (palmitic acid). The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be represented as follows:

Piperidine+Hexadecanoic AcidPiperidin-4-YL hexadecanoate+Water\text{Piperidine} + \text{Hexadecanoic Acid} \rightarrow \text{this compound} + \text{Water} Piperidine+Hexadecanoic Acid→Piperidin-4-YL hexadecanoate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Piperidin-4-YL hexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-4-YL hexadecanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Piperidin-4-YL hexadecanoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

2,2,6,6-Tetramethylpiperidin-4-yl Acetate

  • Structure : Features a methyl-substituted piperidine core and a short acetate chain.
  • Properties : The tetramethyl groups increase steric hindrance, reducing metabolic degradation but limiting solubility (LogP ~1.8). Used as a stabilizer in polymers due to its radical-scavenging properties .

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Piperidine ring linked to an ethyl acetate group.
  • Properties : LogP = 1.12, high solubility (10 mg/mL in water), and moderate BBB permeability. Used in synthesizing neuroactive compounds .
  • Comparison: The hexadecanoate chain in this compound drastically increases lipophilicity (predicted LogP >6), likely reducing aqueous solubility but enhancing tissue retention.

2-(Indazol-5-yl)-6-(Piperidin-4-yl)-1,7-Naphthyridine Derivatives

  • Function : Modulators of RNA splicing, investigated for proliferative diseases.
  • Key Feature : The piperidine moiety facilitates target binding, while the fused aromatic system enhances specificity .
  • Comparison: this compound’s long alkyl chain may limit its utility in RNA-targeted therapies but could improve pharmacokinetics in lipid-rich environments.

DMPI and CDFII (Indole-Piperidine Hybrids)

  • Function : Synergists of carbapenems against MRSA.
  • Key Feature : The indole-piperidine scaffold enables dual action on bacterial membranes and enzymatic targets .
  • Comparison: this compound’s ester group may confer milder antibacterial activity but broader formulation compatibility due to esterase-mediated activation.

Physicochemical and Bioavailability Metrics

Compound LogP Solubility (mg/mL) BBB Permeability Bioavailability Score
This compound* ~6.5† <0.1 (predicted) Low 0.55 (estimated)
Ethyl 2-(Piperidin-4-yl)acetate 1.12 10.0 Moderate 0.85
2,2,6,6-Tetramethylpiperidin-4-yl acetate 1.8 2.3 None 0.30

*Predicted values based on structural analogs.
†Estimated using Molinspiration software.

Key Research Findings

Alkyl Chain Impact: Increasing alkyl chain length (e.g., from acetate to hexadecanoate) correlates with exponential increases in LogP and decreases in aqueous solubility, as demonstrated in piperidine ester series .

Metabolic Stability : Esters with >C10 chains exhibit slower hydrolysis by esterases, prolonging half-life but requiring prodrug strategies for activation .

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